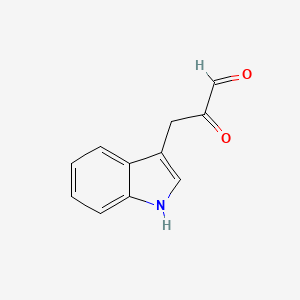

2-哌嗪乙酸,4-(苯甲基)-,甲酯

描述

Synthesis Analysis

The synthesis of related piperazineacetic acid esters involves multiple steps, starting from basic amino acids like L-serine or D-serine, and involves acylation, hydrogenolysis, and novel reactions like the Friedel Crafts reaction (Kogan & Rawson, 1992). Another approach involves the rearrangement of sulfonamide derivatives to form related piperidineacetates through heating and catalytic reduction (Naito, Dohmori, & Kotake, 1964).

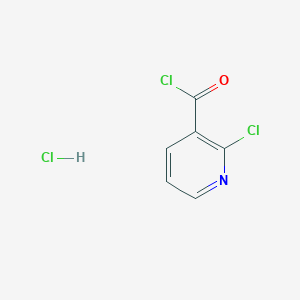

Molecular Structure Analysis

The molecular structure of piperazineacetic acid derivatives has been explored through various synthesis methods, revealing the potential for diverse biological activities based on the structural modifications. For instance, the creation of ester derivatives aimed at enhancing antiulcer properties indicates the importance of the ester group in the molecule's activity (Ohtaka et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving piperazineacetic acid derivatives have demonstrated interesting outcomes, such as the synthesis of tricyclic products through unexpected reactions involving oxalyl chloride and aluminum chloride (Kogan & Rawson, 1992). The capability to undergo diverse chemical reactions speaks to the versatility of the piperazineacetic acid scaffold.

Physical Properties Analysis

While specific physical properties of "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester" are not detailed in the retrieved documents, similar compounds have been analyzed for their physical characteristics, including melting points, solubility, and stability under various conditions, providing insights into their behavior in different environments.

Chemical Properties Analysis

The chemical properties of piperazineacetic acid derivatives, including reactivity, stability, and interaction with other chemical entities, have been explored through synthetic pathways and reactions. For instance, the reaction of piperazineacetic acid-4-methyl-hydrazine with aromatic aldehyde under reflux conditions highlights the compound's reactivity and the influence of different substituents on yield and product formation (Zhou Huilian, 2014).

科学研究应用

药物设计中的哌嗪衍生物

哌嗪是一种六元含氮杂环,在药物化学中扮演着至关重要的角色,作为许多药理活性化合物的核心结构。其衍生物已被广泛研究用于治疗用途,涵盖广泛的活性,包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、抗炎和心脏保护剂。这些研究强调了哌嗪衍生物在提高与各种受体(如 D2 样受体)的结合亲和力的效力和选择性方面的多功能性,突出了它们在新药理疗法设计中的重要性 (Sikazwe 等,2009)。

哌嗪在抗菌和抗结核研究中的应用

哌嗪类化合物对结核分枝杆菌(MTB),包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株,显示出显着的活性。这突出了该支架在开发新的抗菌剂方面的潜力。对这些化合物进行构效关系 (SAR) 研究,为药剂化学家设计更安全、更具选择性和更具成本效益的抗分枝杆菌剂提供了宝贵的见解 (Girase 等,2020)。

更广泛的应用和未来方向

哌嗪衍生物广泛的治疗潜力和多功能性进一步体现在它们被用于各种疾病的专利中,表明它们作为药物发现中构建模块的灵活性。对哌嗪核心的修饰可以显着影响所得分子的药代动力学和药效学特性,主张对这种基序进行进一步的治疗研究 (Rathi 等,2016)。

安全和危害

属性

IUPAC Name |

methyl 2-(4-benzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMYXIJYAOAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-N-(4-(trifluoroMethyl)phenethyl)pyrido[2,3-d]pyriMidin-4-aMine](/img/no-structure.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)